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IODOACETIC ACID-D3

Cat. No.: B1148910
CAS No.: 1219799-36-6
M. Wt: 188.97
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Description

IODOACETIC ACID-D3, also known as this compound, is a useful research compound. Its molecular formula is C2D3IO2 and its molecular weight is 188.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1219799-36-6

Molecular Formula

C2D3IO2

Molecular Weight

188.97

Synonyms

IODOACETIC ACID-D3

Origin of Product

United States

I. Iodoacetic Acid D3 in Advanced Analytical Methodologies

Stable Isotope Labeling Strategies for Quantitative Analysis

Stable isotope labeling is a powerful strategy in mass spectrometry-based quantitative analysis. It involves the incorporation of "heavy" isotopes, such as deuterium (B1214612) (D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into proteins or metabolites. sigmaaldrich.com This creates a mass shift that allows for the differentiation and relative or absolute quantification of molecules between different biological samples. ckgas.com Iodoacetic acid-d3 is a key chemical labeling reagent in this context.

Quantitative proteomics aims to determine the relative or absolute amounts of proteins in a sample, providing insights into cellular processes and disease states. sigmaaldrich.com Stable isotope labeling, including the use of deuterated compounds like this compound, is a cornerstone of modern quantitative proteomics.

Differential quantification in proteomics allows for the comparison of protein expression levels between two or more biological states. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique where cells are grown in media containing either a "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acid. nih.gov For instance, deuterated leucine (B10760876) (Leu-d3) has been successfully used to label proteins in mammalian cells for relative quantification. nih.gov After cell growth, protein populations from the different conditions are mixed, and the mass difference between peptides containing the light and heavy amino acids allows for their relative quantification by mass spectrometry. nih.gov

Another approach involves chemical labeling after protein extraction. Isotope-coded affinity tags (ICAT) are reagents that specifically react with cysteine residues and exist in light and heavy forms. mdpi.com This allows for the differential labeling of protein samples, which are then combined for analysis. mdpi.com Similarly, isotope-coded reagents based on iodoacetamide (B48618) or iodoacetic acid, including deuterated and ¹³C-labeled versions, have been developed for the quantification of cysteine-containing peptides. researchgate.net A novel strategy even utilizes O¹⁸-labeled iodoacetic acid, which can be prepared by exchanging the carboxylic oxygen atoms in O¹⁸-enriched water, for protein quantification. nih.govnih.gov This method offers the advantage of labeling at the intact protein level, minimizing quantification errors that can arise from differential sample processing. nih.gov

A study on wheat prolamins demonstrated the use of iodoacetic acid-based cysteine mass tags for enhancing the detection of cysteine-containing peptides. scispace.com Furthermore, a multi-omics analysis of glaucoma utilized iodoacetamide (a related haloacetamide) for protein alkylation in their differential proteomics workflow to identify differentially expressed proteins in aqueous humor samples. nih.gov

Interactive Data Table: Examples of Isotope-Labeled Reagents for Differential Proteomics

Reagent TypeIsotope LabelApplicationReference
Amino Acid (SILAC)Deuterated Leucine (Leu-d3)In vivo protein labeling for relative quantification nih.gov
Cysteine-Reactive Tag (ICAT)Deuterium, ¹³CDifferential labeling of cysteine-containing proteins mdpi.com
Iodoacetic Acid AnalogO¹⁸Labeling at the intact protein level for quantification nih.govnih.gov
Iodoacetamide AnalogDeuterium, ¹³CQuantification of cysteine-containing peptides researchgate.net

Cysteine residues, with their reactive thiol (-SH) groups, play a crucial role in protein structure and function. creative-proteomics.com In mass spectrometry-based proteomics, it is essential to alkylate these thiol groups to prevent the formation or reformation of disulfide bonds, which can complicate protein digestion and analysis. creative-proteomics.comthermofisher.com Iodoacetic acid and its analog, iodoacetamide, are common alkylating agents that form stable thioether bonds with cysteine residues. creative-proteomics.comphenomenex.com

The use of isotopically labeled alkylating agents, such as this compound, provides an added layer of information. By using a mixture of light (unlabeled) and heavy (deuterated) alkylating reagents, it is possible to identify cysteine-containing peptides in a mass spectrum due to the characteristic isotopic signature created. For example, using a 1:1 mixture of acrylamide (B121943) and its deuterated analog, [2,3,3′-D3]acrylamide, allows for the determination of the number of cysteine residues in a peptide.

A novel quantification strategy has been proposed that uses the mass difference between two different alkylating agents, iodoacetamide and acrylamide, to serve as a basis for quantification, avoiding the need for expensive stable isotope labels. mdpi.comnih.gov Furthermore, a new type of iodoacetamide-based reagent, Metal-coded affinity tagging (MeCAT), has been developed for the absolute quantification of proteins and peptides using inductively coupled plasma mass spectrometry. researchgate.net This approach demonstrates higher labeling efficiency compared to previous methods. researchgate.net

Interactive Data Table: Common Alkylating Agents in Proteomics

Alkylating AgentChemical FormulaKey FeatureReference
Iodoacetic AcidICH₂COOHCarboxymethylates cysteine residues phenomenex.com
IodoacetamideICH₂CONH₂Carbamidomethylates cysteine residues, widely used creative-proteomics.com
N-ethylmaleimide (NEM)C₆H₇NO₂Cysteine-specific, forms irreversible adducts creative-proteomics.com
4-vinylpyridineC₇H₇NUsed for protection of thiols prior to sequencing

Targeted metabolomics focuses on the measurement of a specific group of known metabolites. nih.gov Stable isotope-labeled compounds are indispensable in this field for tracing metabolic pathways and for use as internal standards for accurate quantification. sigmaaldrich.com

Metabolic pathway tracing, or flux analysis, uses isotopically labeled substrates to follow the fate of atoms through metabolic networks. isotope.comrsc.org This technique provides a quantitative understanding of cellular metabolism under different conditions. rsc.org Deuterated compounds, including deuterated fatty acids and glucose, have been used since the early days of metabolic research to study lipid and glucose metabolism. rsc.orgnih.gov

Iodoacetic acid is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase. smolecule.com Due to this property, deuterated iodoacetic acid (this compound) can be used as a tracer to study metabolic pathways. smolecule.com By introducing this compound into a biological system, scientists can track its interaction with enzymes and its subsequent metabolic fate using mass spectrometry, helping to map out specific metabolic processes. smolecule.comsimsonpharma.com Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates, like [6,6-²H₂]-glucose, to visualize metabolic pathways in 3D. yale.edufrontiersin.org

Accurate quantification of metabolites in complex biological samples is a significant challenge in metabolomics due to factors like ion suppression in mass spectrometry. researchgate.net The use of stable isotope-labeled internal standards is considered the gold standard for correcting for these matrix effects and improving the accuracy and reproducibility of quantification. sigmaaldrich.comiroatech.com These internal standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. sigmaaldrich.com

This compound, with its distinct isotopic signature, is a valuable tool for developing internal standards in mass spectrometry-based metabolomics. smolecule.com When added to a sample at a known concentration, it can be used to normalize the signal of the unlabeled, endogenous iodoacetic acid or other target analytes, thereby correcting for variations in sample preparation and instrument response. smolecule.comresearchgate.net The development of standard reference materials, such as those from NIST, which contain certified concentrations of metabolites, often relies on the use of isotopically labeled internal standards for accurate value assignment. nih.gov

Interactive Data Table: Examples of Internal Standards in Metabolomics

Internal StandardIsotope LabelApplicationReference
N-acetyl L-aspartic acid-d3Deuterium (d3)Targeted serum metabolomics nih.gov
L-tryptophan-¹⁵N₂Nitrogen-15Targeted serum metabolomics nih.gov
Sarcosine-d₃Deuterium (d3)Targeted serum metabolomics nih.gov
Glutamic acid-d₅Deuterium (d5)Targeted serum metabolomics nih.gov
Thymine-d₄Deuterium (d4)Targeted serum metabolomics nih.gov
IROA Internal Standard¹³CGlobal metabolomics, suppression correction iroatech.com
Metabolic Pathway Tracing and Flux Analysis with Deuterated IODOACETIC ACID

Investigations into Kinetic Isotope Effects

The substitution of hydrogen with deuterium in this compound can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the difference in isotopic mass. The C-D bond is stronger than the C-H bond, which can result in a slower reaction rate if this bond is broken or altered in the rate-determining step of a reaction.

Investigations into KIEs using deuterated compounds like this compound provide valuable insights into reaction mechanisms. nih.gov For instance, a KIE greater than 1, indicating a slower reaction for the deuterated compound, can confirm that the C-H(D) bond cleavage is involved in the rate-limiting step. While the primary use of D3-IAA is often as an internal standard in mass spectrometry for accurate quantification, understanding its potential KIE is crucial for interpreting metabolic studies where reaction rates are measured. nih.govsmolecule.com Studies have shown that for some enzymatic reactions, the KIE associated with deuterium-labeled substrates can be relatively small, in the range of 4-6%. nih.gov However, this effect must be considered for accurate quantitative analysis in metabolic flux studies. nih.gov

Enhancement of Analytical Detection and Separation via Derivatization

Derivatization is a common strategy in analytical chemistry to improve the detection and separation of analytes. For iodoacetic acid and its metabolites, which can be challenging to analyze directly due to their properties, derivatization is a key step in many analytical methods.

LC-MS/MS is a powerful technique for the analysis of iodoacetic acid. However, direct analysis of underivatized iodoacetic acid can be performed, which simplifies sample preparation. nih.gov For broader applications, especially when dealing with complex matrices or when analyzing multiple haloacetic acids simultaneously, derivatization is often employed to enhance chromatographic separation and detection sensitivity. plos.orgplos.orgresearchgate.net

Optimization of LC-MS/MS methods often involves adjusting various parameters of the derivatization process. Factors such as the choice of derivatizing agent (e.g., acidic methanol), reaction time, and temperature are critical. plos.orgplos.orgresearchgate.net For example, studies have optimized derivatization by using a Doehlert design to investigate the effects of temperature and time, finding optimal conditions such as a derivatization time of 160 minutes at 40°C for iodoacetic acid. plos.orgresearchgate.net The use of this compound as an internal standard in these methods is crucial for accurate quantification, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

Table 1: Optimized Parameters for Iodoacetic Acid Derivatization

Parameter Optimized Value Reference
Derivatization Time 160 min plos.org, researchgate.net
Derivatization Temperature 40°C plos.org, researchgate.net
Extraction Time 14 min plos.org, researchgate.net
Mass of Anhydrous Na2SO4 16 g plos.org, researchgate.net

Derivatization can significantly improve the ionization efficiency of analytes in mass spectrometry, leading to enhanced sensitivity. For iodoacetic acid, which is a polar and acidic compound, direct analysis by electrospray ionization (ESI) can sometimes suffer from ion suppression, especially in complex matrices or when using certain mobile phase additives. plos.orgplos.org

Converting iodoacetic acid into a less polar ester derivative, for instance through methylation with acidic methanol, can improve its gas-phase ionization in techniques like gas chromatography-mass spectrometry (GC-MS). psu.eduthermofisher.comrsc.org In the context of LC-MS, derivatization with reagents that introduce a permanently charged group or a readily ionizable moiety can dramatically increase the signal intensity. For example, derivatization of peptides with certain tags has been shown to increase ionization efficiency by up to 66-fold. rsc.org While this specific example is for peptides, the principle of enhancing ionization through chemical modification is broadly applicable. The use of this compound as an internal standard helps to normalize for any variations in derivatization and ionization efficiency between samples.

During sample preparation for proteomic analysis, the alkylation of cysteine residues with iodoacetic acid is a standard procedure to prevent the reformation of disulfide bonds. isotope.comisotope.com However, this process can sometimes lead to analytical artifacts. A known side reaction is the derivatization of other amino acid residues, such as methionine. nih.gov This can lead to misinterpretation of mass spectrometry data.

The use of iodoacetic acid and its isotopically labeled counterparts like this compound under carefully controlled conditions is essential to minimize these artifacts. nih.gov For instance, performing the alkylation at a low pH can help to specifically target methionine residues, preventing their subsequent oxidation during analysis and allowing for accurate quantification of methionine oxidation. acs.org Furthermore, incomplete alkylation can lead to the presence of free cysteine residues, which can cause unwanted effects during chromatography, such as poor peak shape or low recovery. preprints.org Proper alkylation with reagents like iodoacetic acid can mitigate these issues. preprints.org

Improvement of Analyte Ionization Efficiency in Mass Spectrometry through Derivatization

Spectroscopic Probes for Structural and Conformational Research

Spectroscopic techniques are instrumental in elucidating the three-dimensional structure and conformational dynamics of molecules. Iodoacetic acid has been a subject of such investigations to understand its structural isomers.

Studies using matrix isolation infrared spectroscopy have revealed the conformational landscape of iodoacetic acid. acs.org Research has shown that at very low temperatures (4.2 K), iodoacetic acid primarily exists in its ground state conformer, denoted as (c,x), which has a nearly perpendicular I–C–C=O dihedral angle. acs.org

Upon UV irradiation, a less stable conformer, (c,c), can be populated. acs.org This isomer is about 0.8 kcal/mol higher in energy and features a close contact between the iodine and carbonyl oxygen atoms. acs.org The thermal back reaction from the (c,c) to the (c,x) conformer occurs at slightly elevated temperatures, allowing for an estimation of the torsional barrier. acs.org Interestingly, computational studies have shown that many popular density functional theory (DFT) methods struggle to accurately describe the torsional potential of cis-iodoacetic acid, highlighting the challenges in modeling such systems. acs.org These spectroscopic and computational studies are fundamental to understanding the intrinsic structural preferences of iodoacetic acid. researchgate.netsolubilityofthings.com

Table 2: Conformational Isomers of Iodoacetic Acid

Conformer Dihedral Angle (I-C-C=O) Relative Energy Key Feature Reference
(c,x) Nearly perpendicular Ground state Most stable conformer acs.org
(c,c) - 0.8 kcal/mol higher Close I-O contact acs.org

Structural Elucidation of IODOACETIC ACID-Modified Biomolecules

This compound (d3-IAA), a deuterated isotopologue of iodoacetic acid, serves as a critical reagent in advanced mass spectrometry-based proteomics for the structural analysis of biomolecules. Its utility stems from its function as an alkylating agent that covalently modifies specific amino acid residues, primarily the thiol groups of cysteines. smolecule.comwikipedia.org The incorporation of deuterium atoms provides a distinct mass signature, enabling the differentiation and relative quantification of modified peptides, which is instrumental in elucidating protein structure, dynamics, and post-translational modifications. smolecule.comnih.gov

The fundamental reaction involves the alkylation of the sulfhydryl group on cysteine residues by the iodoacetyl group of d3-IAA. thermofisher.comwikipedia.org This process, known as carbamoylmethylation, is typically performed after the reduction of disulfide bonds within a protein. By capping the reactive thiols, it irreversibly prevents the reformation of these bonds, a crucial step for accurate protein sequencing and peptide mapping. thermofisher.comresearchgate.net

The key to d3-IAA's role in structural elucidation lies in isotopic labeling for quantitative mass spectrometry. nih.govsigmaaldrich.com In a typical differential labeling experiment, two separate protein samples (e.g., a control state and a treated state) are prepared. One sample is alkylated with standard, "light" iodoacetic acid, while the other is alkylated with "heavy" this compound. The mass difference introduced by the three deuterium atoms allows peptides containing a modified cysteine from the two samples to be distinguished as a doublet in a mass spectrum. The intensity ratio of these paired peaks provides a precise measure of the relative abundance of that specific peptide between the two states. nih.govsigmaaldrich.com

This methodology offers detailed insights into changes in protein structure that affect the reactivity or accessibility of cysteine residues. For instance, it can be applied in protein footprinting studies where the reactivity of cysteine side chains to alkylation is used as a probe for the protein's solvent-accessible surface area. nih.govutexas.edu A change in a protein's conformation can alter the exposure of a cysteine residue, leading to a measurable difference in its alkylation rate, which is quantifiable using the isotopic pairing from d3-IAA.

Detailed Research Findings

Research has demonstrated the power of using isotopically labeled alkylating agents for proteome-wide analysis. One such workflow, Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), uses a similar principle with light and heavy iodoacetamide to compare the oxidation state of cysteine residues across the proteome. nih.gov This approach allows for the identification of specific cysteine residues that are sensitive to redox stress by measuring changes in their availability for alkylation. nih.gov The relative change in modification by the light versus heavy reagent serves as a direct readout for cysteine thiol oxidation. nih.gov This technique is sensitive enough to detect subtle, yet biologically significant, changes in oxidation states without requiring complex enrichment steps. nih.gov

The data generated from such experiments provide a granular view of how cellular processes or external stimuli impact the structure and function of individual proteins. The table below outlines the conceptual framework of a differential labeling experiment using d3-IAA for structural analysis.

Ii. Iodoacetic Acid As a Mechanistic Probe in Biochemical and Molecular Biology Research

Elucidation of Enzyme Catalysis and Active Site Function

The reactivity of iodoacetic acid provides a means to identify and characterize crucial amino acid residues within an enzyme's active site, thereby shedding light on its catalytic mechanism.

Iodoacetic acid is a well-established irreversible inhibitor of cysteine peptidases. wikipedia.orgebi.ac.uk The inhibition occurs through the alkylation of the catalytic cysteine residue within the active site of the enzyme. wikipedia.org This reaction involves the nucleophilic attack of the thiolate anion of the cysteine residue on the electrophilic carbon of iodoacetic acid, forming a stable carboxymethyl-cysteine derivative and rendering the enzyme inactive. wikipedia.orgebi.ac.uk

The rate of this inhibition can be influenced by the local environment of the active site. For instance, with the enzyme papain, iodoacetate reacts faster than its amide derivative, iodoacetamide (B48618). ebi.ac.uk This is attributed to a favorable electrostatic interaction between the negatively charged carboxyl group of iodoacetic acid and a positively charged imidazolium (B1220033) ion of a catalytic histidine residue in the active site. wikipedia.orgebi.ac.uk This interaction helps to properly orient the inhibitor for optimal reaction with the catalytic cysteine.

Interactive Table: Inhibition of Cysteine Peptidases by Iodoacetate

EnzymeHalf-time for Inhibition (s) at 10 µM IodoacetateReference
Papain30 ebi.ac.uk
Cathepsin B156 ebi.ac.uk
Cathepsin H592 ebi.ac.uk

The reaction of iodoacetic acid with thiol groups is highly dependent on their reactivity, which is largely determined by the pKa of the thiol group. researchgate.net A lower pKa indicates a greater tendency for the thiol to exist as the more nucleophilic thiolate anion at a given pH, thus increasing its reactivity towards alkylating agents like iodoacetic acid. researchgate.net

By studying the rate of alkylation by iodoacetic acid at different pH values, researchers can determine the pKa of specific cysteine residues within a protein. researchgate.net For example, studies on E. coli thioredoxin revealed two cysteine residues with different pKa values. The cysteine with the lower pKa of 6.7 was identified as Cys-32 and was more readily alkylated by iodoacetic acid at pH values below 8.0. researchgate.net This differential reactivity allows for the probing of the chemical environment and functional importance of individual cysteine residues. researchgate.netnih.gov In some cases, iodoacetate has also been observed to react with other residues like methionine, although this is less common. nih.gov

In selenocysteine-containing enzymes, such as type I iodothyronine deiodinase, the selenocysteine (B57510) residue is crucial for catalytic activity. nih.govnih.gov This enzyme is involved in the conversion of thyroxine (T4) to the active thyroid hormone, triiodothyronine (T3). nih.gov Iodoacetate can be used as a probe to study the reactivity of this selenocysteine residue.

The catalytic cycle involves the selenolate anion of selenocysteine. oup.com Iodoacetate can react with this highly reactive selenolate, leading to inhibition of the enzyme. oup.com The sensitivity of different deiodinases to iodoacetate can vary, reflecting differences in the reactivity of their active site selenocysteine residues. oup.com Studies using iodoacetate have helped to elucidate the catalytic mechanism and the importance of selenium in these enzymes. oup.comnih.gov For instance, the significantly higher catalytic efficiency of the native selenoenzyme compared to a cysteine-mutant highlights the biochemical advantage of selenium over sulfur in this catalytic process. nih.gov

Characterization of Thiol Reactivity in Enzyme Systems

Protein and Peptide Modification for Functional Characterization

Beyond studying enzyme active sites, iodoacetic acid is widely used to modify proteins and peptides for various analytical purposes.

Iodoacetic acid is a commonly used reagent for the alkylation of cysteine residues in proteins. wikipedia.orgcreative-proteomics.com This modification, known as S-carboxymethylation, is typically irreversible and serves to block the thiol group of cysteine. creative-proteomics.comresearchgate.net This is often a crucial step in protein chemistry and proteomics workflows. researchgate.net

The specificity of iodoacetic acid for cysteine residues allows for site-specific modification. creative-proteomics.com By controlling reaction conditions such as pH and reagent concentration, it is possible to target the most reactive cysteine residues within a protein. researchgate.net This site-specific alkylation is a valuable tool for investigating the role of particular cysteine residues in protein structure and function. creative-proteomics.com

In many protein analysis techniques, such as mass spectrometry-based proteomics, it is necessary to first break the disulfide bonds that help maintain the protein's three-dimensional structure. researchgate.netmetwarebio.com This is typically achieved using a reducing agent like dithiothreitol (B142953) (DTT), which reduces the disulfide bridges to form free cysteine residues. researchgate.net

However, these newly formed thiol groups are susceptible to re-oxidation, which can lead to the random reformation of disulfide bonds and complicate subsequent analysis. researchgate.netnih.gov To prevent this, an alkylating agent such as iodoacetic acid is added after the reduction step. wikipedia.orgresearchgate.net The iodoacetic acid reacts with the free thiol groups, forming stable S-carboxymethylcysteine derivatives. researchgate.net This effectively "caps" the cysteine residues, preventing them from reforming disulfide bonds and ensuring that the protein remains in a reduced and denatured state for accurate analysis. creative-proteomics.comresearchgate.net

Interactive Table: Common Alkylating Agents in Protein Analysis

Alkylating AgentModificationKey FeatureReference
Iodoacetic AcidS-carboxymethylationAdds a negatively charged carboxyl group wikipedia.orgresearchgate.net
IodoacetamideS-carbamidomethylationAdds a neutral amide group researchgate.netebi.ac.uk
N-ethylmaleimideThioether adductReacts specifically with thiols creative-proteomics.com

Methodologies for Investigating Alkylation-Induced Modifications and Specificity

The investigation of protein modifications induced by the alkylating agent Iodoacetic Acid, and its deuterated isotopologue Iodoacetic Acid-d3, relies heavily on advanced analytical techniques, primarily mass spectrometry (MS). These methodologies allow for the precise identification of modification sites and an assessment of the reagent's specificity.

Isotopic labeling is a powerful strategy within proteomics for the quantification of proteins and their modifications. mdpi.com The use of this compound is particularly advantageous in MS-based analyses. smolecule.com By introducing a known mass shift, the deuterated form acts as a tracer, enabling researchers to differentiate between alkylated and non-alkylated peptides and to accurately quantify the extent of modification. smolecule.com This approach is a cornerstone of quantitative proteomics, where labeling is performed prior to protein digestion to ensure the quantification is independent of the peptide sequence. mdpi.com

While Iodoacetic Acid is widely used to target cysteine residues in proteins, preventing the reformation of disulfide bonds and modifying active sites, studies have systematically evaluated its specificity. smolecule.comnih.govsci-hub.se These investigations have revealed that while cysteine is the primary target, off-target alkylation of other amino acid residues can occur. nih.govresearchgate.net Iodine-containing reagents like Iodoacetic Acid have been shown to cause a significant loss of methionine-containing peptides during analysis due to modifications of the methionine side chain. nih.govresearchgate.netacs.org

Systematic evaluations comparing different alkylating agents have been performed using techniques like in-gel and in-solution digests of cell lysates followed by LC-MS/MS analysis. nih.govresearchgate.net These studies have identified several amino acids, besides cysteine, that are susceptible to off-site alkylation by Iodoacetic Acid.

Table 1: Observed Off-Target Alkylation Sites by Iodine-Containing Reagents

Amino Acid ResidueType of Modification Observed
MethionineSide chain alkylation, leading to neutral loss in MS/MS
HistidineOff-target alkylation
LysineOff-target alkylation
TyrosineOff-target alkylation
AspartateOff-target alkylation
GlutamateOff-target alkylation
TryptophanOff-target alkylation
Peptide N-terminusOff-target alkylation
This table is based on findings from comparative proteomics studies investigating unspecific modifications by various alkylating reagents. nih.govresearchgate.net

These findings underscore the importance of using controlled reaction conditions and sophisticated analytical methods to correctly interpret data from experiments using Iodoacetic Acid and its isotopologues. The choice of alkylating reagent can significantly impact peptide identification rates and the profile of detected modifications. researchgate.net

Investigation of Fundamental Metabolic and Cellular Processes

Disruption of Glycolytic Pathways as a Research Tool for Energy Metabolism Studies

This predictable disruption of energy production makes Iodoacetic Acid an invaluable tool for studying the consequences of ATP depletion in a variety of biological contexts. Researchers use it to investigate cellular responses to energy stress, the roles of alternative energy pathways, and the energy dependence of numerous cellular processes. frontiersin.orgusu.eduahajournals.org Studies on cultured astrocytes, for example, have demonstrated a clear dose-dependent inhibition of both GAPDH activity and lactate (B86563) production upon exposure to Iodoacetic Acid. nih.gov

Table 2: Effect of Iodoacetic Acid (IA) on Lactate Production and GAPDH Activity in Cultured Astrocytes

IA Concentration (mM)Lactate Production (% of Control after 60 min)Specific GAPDH Activity (% of Control after 60 min)
0.140 ± 7%Not detectable
0.324 ± 16%Not detectable
1.06 ± 8%Not detectable
Data adapted from a study on cultured astrocytes, demonstrating the high efficiency of Iodoacetic Acid in inhibiting glycolysis. nih.gov

The ability to rapidly shut down glycolysis with Iodoacetic Acid allows for the study of metabolic homeostasis and the interplay between glycolysis and mitochondrial oxidative phosphorylation. usu.edu

Analysis of Cellular Transport and Uptake Mechanisms using IODOACETIC ACID

Many cellular transport systems, including various forms of endocytosis and carrier-mediated transport, are active processes that require a constant supply of cellular energy, typically in the form of ATP. rsc.org By inhibiting ATP production via the blockade of glycolysis, Iodoacetic Acid serves as a critical tool to determine whether a specific transport mechanism is energy-dependent. rsc.orgnih.gov

In research settings, cells are often treated with Iodoacetic Acid, and the uptake of a molecule of interest is then measured. A significant reduction in uptake following treatment indicates that the transport process is active and relies on metabolic energy. rsc.org For instance, this approach has been used to demonstrate the energy-dependent uptake of lanthanide complexes and to distinguish between active transport and passive diffusion. rsc.org

However, the use of Iodoacetic Acid in transport studies is not without complexity. Research on renal epithelial cells revealed that while Iodoacetic Acid decreased cell ATP content and inhibited the endocytic uptake of the marker horseradish peroxidase (HRP), it unexpectedly increased the uptake of another marker, lucifer yellow (LY). nih.gov Further investigation showed that Iodoacetic Acid can act as an alkylating agent on plasma membrane components, leading to increased membrane permeability for ions like Na+ and K+ and small molecules like LY. nih.gov This suggests that Iodoacetic Acid can induce a non-endocytic uptake pathway for certain molecules, which may mask its inhibitory effect on the active transport mechanism. nih.gov These findings highlight the need for careful experimental design and interpretation when using Iodoacetic Acid to probe cellular transport mechanisms.

In Vitro and In Vivo Model System Studies on Metabolic Interventions

Iodoacetic Acid has been extensively used in both in vitro and in vivo models to study the effects of acute metabolic disruption across various biological systems. researchgate.net These studies provide critical insights into cellular and organismal responses to severe energy stress.

In Vitro Studies: In cell culture systems, Iodoacetic Acid allows for controlled interventions in metabolic pathways. It has been used in a wide range of cell types, including cancer cells, neurons, astrocytes, and hepatocytes, to investigate cytotoxicity, metabolic flexibility, and cell death mechanisms. nih.govresearchgate.netwjgnet.com For example, studies in HepG2 cells have shown that Iodoacetic Acid can activate the Nrf2-mediated antioxidant response, providing direct evidence that oxidative stress is a key component of its toxicity. researchgate.net In cultured astrocytes, it has been used to specifically inhibit glycolysis to study the cell's glutathione (B108866) metabolism. nih.gov

In Vivo Studies: In animal models, Iodoacetic Acid administration is used to simulate conditions of systemic metabolic distress or to investigate organ-specific toxicity. researchgate.netfrontiersin.orgresearchgate.net For instance, oral administration to rats has been shown to induce an Nrf2-mediated antioxidant response in the liver, corroborating in vitro findings and demonstrating its effects in a whole-organism context. researchgate.net Other in vivo studies have used Iodoacetic Acid to explore its effects on the reproductive system, where it was found to reduce cholesterol transport in Leydig cells, and on the gut microbiota. frontiersin.orgresearchgate.net These model systems are crucial for understanding the broader physiological and toxicological implications of metabolic inhibition by compounds like Iodoacetic Acid. frontiersin.org

Table 3: Examples of Iodoacetic Acid (IAA) Applications in Research Models

Model SystemTypeResearch FocusKey Finding
HepG2 CellsIn VitroOxidative Stress ResponseIAA activates the Nrf2-mediated antioxidant pathway. researchgate.net
Cultured AstrocytesIn VitroGlycolysis & Glutathione MetabolismIAA is a highly efficient inhibitor of GAPDH and lactate production. nih.gov
OK Renal Epithelial CellsIn VitroCellular Transport MechanismsIAA inhibits energy-dependent endocytosis but can also increase membrane permeability. nih.gov
Male MiceIn VivoReproductive System ToxicityIAA exposure reduced cholesterol transport in Leydig cells by affecting SRB1 protein expression. frontiersin.org
RatsIn VivoSystemic Metabolic ResponseOral IAA administration induces an Nrf2-mediated antioxidant response in the liver. researchgate.net
RatsIn VivoGut MicrobiomeIAA exposure disturbs the gut microbiota and its metabolism. researchgate.net

Q & A

Basic: What are the critical considerations for synthesizing and handling iodoacetic acid-D3 in proteomic studies?

Answer:
this compound is synthesized via deuteration of iodoacetic acid, achieving ≥98 atom% deuterium incorporation (critical for isotopic labeling in mass spectrometry) . Key handling considerations include:

  • Light-sensitive storage : Store at -20°C in amber vials to prevent photodegradation of the iodine moiety.
  • Alkylation conditions : Use pH 8.0–8.5 (Tris-HCl buffer) to optimize cysteine residue alkylation while minimizing protein denaturation .
  • Quenching : Terminate reactions with excess β-mercaptoethanol to avoid over-alkylation.

Basic: How does isotopic purity (atom% D) impact experimental reproducibility in cysteine carboxymethylation assays?

Answer:
Deuterium purity (≥98%) ensures minimal interference from non-deuterated species in mass spectrometry. For example:

  • Quantitative proteomics : A 2% non-deuterated contamination can skew peptide intensity ratios by ~5% in SILAC workflows .
  • Validation : Use LC-MS/MS with extracted ion chromatograms (XICs) to verify isotopic incorporation rates pre-experiment .

Advanced: How can researchers resolve discrepancies in alkylation efficiency between this compound and its non-deuterated form?

Answer:
Discrepancies often arise from kinetic isotope effects (KIEs) altering reaction rates. Mitigation strategies include:

  • Time-course experiments : Compare alkylation efficiency at 25°C vs. 37°C; deuterated forms may require 10–15% longer incubation .
  • Control experiments : Use parallel assays with iodoacetamide (non-deuterated) to isolate isotopic vs. steric effects.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance of observed differences .

Advanced: What methodological frameworks are optimal for designing studies using this compound in redox proteomics?

Answer:
Adopt the PICO framework to structure hypotheses:

  • Population : Target proteins with redox-sensitive cysteine residues (e.g., peroxiredoxins).
  • Intervention : Alkylation with this compound under defined oxidative stress conditions.
  • Comparison : Non-deuterated iodoacetic acid or N-ethylmaleimide (NEM) controls.
  • Outcome : Quantify site-specific deuteration via MS1-level isotopic pattern analysis .
    Additionally, apply FINER criteria (Feasible, Novel, Ethical, Relevant) to justify sample size and model systems .

Advanced: How should researchers validate the specificity of this compound in complex biological matrices?

Answer:
Specificity challenges include off-target alkylation of lysine or histidine residues. Validation steps:

  • Competitive inhibition assays : Co-incubate with iodoacetamide (10-fold excess) to block non-specific binding .
  • Top-down proteomics : Use high-resolution MS to map alkylation sites and confirm cysteine specificity.
  • Negative controls : Omit this compound in parallel experiments to identify background modifications .

Basic: What are the best practices for ensuring data integrity in studies using deuterated alkylating agents?

Answer:

  • Data documentation : Record batch-specific deuterium content (from certificates of analysis) and storage conditions .
  • Blinded analysis : Use automated peptide identification software (e.g., MaxQuant) to minimize bias in MS data interpretation .
  • Reproducibility checks : Replicate key experiments across independent labs to confirm isotopic labeling consistency .

Advanced: How can isotopic dilution effects be minimized when using this compound in large-scale proteomic workflows?

Answer:
Isotopic dilution occurs when endogenous non-deuterated compounds compete with the reagent. Solutions include:

  • Dose optimization : Pre-titrate reagent concentrations using a BSA standard curve to determine the minimal effective dose .
  • Chromatographic separation : Employ HILIC (hydrophilic interaction chromatography) to resolve deuterated/non-deuterated peptides pre-MS .
  • Computational correction : Use software like Skyline to adjust for residual non-deuterated peaks in raw data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform aliquoting in a fume hood due to potential release of volatile iodine species.
  • Spill management : Neutralize spills with sodium thiosulfate to reduce iodine toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.